

Application Notes: HPLC-UV Method for Cisatracurium Quantification in Plasma

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Compound of Interest

Compound Name: *Cisatracurium*

Cat. No.: *B1209417*

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Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used clinically to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. The monitoring of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug management. This document provides a detailed application note and protocol for the quantification of **cisatracurium** in human plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Method Overview

The described method involves the isolation of **cisatracurium** from plasma samples via protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by UV spectrophotometry. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a typical HPLC-UV method for **cisatracurium** quantification in plasma, compiled from various validated methods.

Parameter	Performance Characteristic
Linearity Range	50.0 - 750.0 ng/mL[1]
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	2.16 ng/mL[1]
Limit of Quantification (LOQ)	10 ng/mL[2]
Accuracy (% Recovery)	95.00% - 105.00%[3]
Precision (% RSD)	< 15%
UV Detection Wavelength	280 nm[4][5][6]

Experimental Protocols

1. Materials and Reagents

- **Cisatracurium** Besylate reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Water (HPLC grade)
- Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).[6]

- Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A typical composition could be a gradient elution starting with a higher aqueous component and increasing the organic phase.
- Flow Rate: 1.5 mL/min.^{[5][6]}
- Injection Volume: 20 µL.^{[5][6]}
- Column Temperature: 25 °C.^[5]
- UV Detector Wavelength: 280 nm.^{[4][5][6]}

3. Preparation of Standard and Quality Control (QC) Solutions

- Stock Solution: Accurately weigh and dissolve **cisatracurium** besylate reference standard in methanol to prepare a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 50, 100, 250, 500, and 750 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.

4. Sample Preparation from Plasma

This protocol utilizes protein precipitation for the extraction of **cisatracurium** from plasma samples.^{[3][7]}

- Pipette 500 µL of plasma sample into a microcentrifuge tube.
- Add 1 mL of cold methanol to the plasma sample.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue with 200 µL of the mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an HPLC vial for analysis.

5. Method Validation

The analytical method should be validated as per ICH guidelines, including the following parameters:

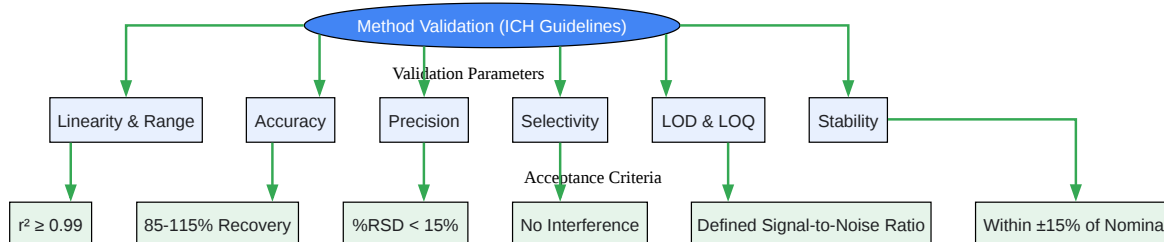
- **Linearity:** Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r^2) should be ≥ 0.99 .
- **Accuracy and Precision:** Analyze the QC samples on three different days to determine the intra- and inter-day accuracy and precision. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.^[1]
- **Selectivity:** Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention time of **cisatracurium**.
- **Stability:** Evaluate the stability of **cisatracurium** in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Visualizations



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Caption: Experimental workflow for **cisatracurium** quantification in plasma.



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Caption: Logical relationship of method validation parameters.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. akjournals.com [akjournals.com]
- 5. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products [mdpi.com]
- 6. uspnf.com [uspnf.com]
- 7. academic.oup.com [academic.oup.com]
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